11-Hydroxytephrosin

Description

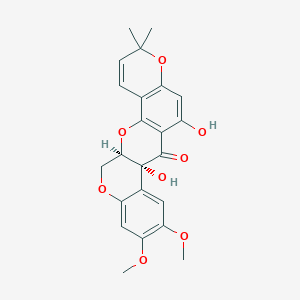

Structure

3D Structure

Properties

IUPAC Name |

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLCPNIRDVOOEZ-WZONZLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222755 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72458-85-6 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 11 Hydroxytephrosin

Plant Sources and Botanical Distribution

11-Hydroxytephrosin has been reported in several plant species, highlighting its presence across different genera within the Fabaceae family. The distribution of this compound in various plant parts contributes to the diverse sources available for its isolation.

Derris robusta

Tephrosia toxicaria

Tephrosia toxicaria is another significant source of this compound. nih.govvulcanchem.comd-nb.infoacs.orgnih.govknapsackfamily.comacs.orgresearchgate.netresearchgate.netscispace.com It has been isolated from the stems of Tephrosia toxicaria. acs.orgnih.govacs.orgresearchgate.netresearchgate.net In addition to this compound, other compounds like α-toxicarol, sumatrol, and 6a,12a-dehydro-α-toxicarol have also been isolated from the stems of this plant. acs.orgnih.govacs.orgresearchgate.netresearchgate.net Tephrosia toxicaria is among the Tephrosia species that have been of particular interest to scientists for their chemical constituents. scispace.com

Amorpha fruticosa

Amorpha fruticosa is also known to contain this compound. nih.govdiscovery.csiro.aurjpharmacognosy.irclockss.orgnaturalproducts.netchemfaces.comuni-duesseldorf.de Bioassay-guided fractionation of extracts from Amorpha fruticosa has led to the isolation of this compound. nih.govdiscovery.csiro.auchemfaces.com Specifically, it has been reported as a rotenoid from Amorpha fruticosa. rjpharmacognosy.irclockss.org

Millettia caerulea

Additional plant sources where this compound has been identified include Sarcolobus globosus, a twining shrub native to tropical regions of Asia. thieme-connect.comwikipedia.org It has been found in the diethyl ether extract of S. globosus. thieme-connect.com

The presence of this compound across these diverse plant species indicates its natural occurrence in various geographical locations where these plants are distributed.

Extraction and Purification Techniques

The isolation of this compound from plant materials typically involves extraction followed by various purification steps. These methodologies aim to separate the target compound from the complex mixture of other plant metabolites.

Solvent-Based Extraction Approaches

Solvent-based extraction is a common initial step in obtaining this compound from plant sources. This technique utilizes the differential solubility of compounds in various solvents to selectively extract the desired metabolites.

For instance, an ethyl acetate-soluble extract of the stems of Tephrosia toxicaria has been used for the isolation of this compound. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This suggests that this compound is soluble in ethyl acetate.

In the case of Amorpha fruticosa, bioassay-guided fractionation was applied to the n-hexane-soluble fraction of a methanol (B129727) extract, which led to the isolation of this compound. nih.govdiscovery.csiro.auchemfaces.com This indicates the use of methanol for initial extraction, followed by partitioning with n-hexane.

Extraction methods commonly used in natural product research include maceration and Soxhlet extraction. analis.com.myresearchgate.net The choice of solvent is crucial and can significantly impact the efficiency of the extraction process and the yield of phenolic compounds. analis.com.myfoodandnutritionresearch.net Aqueous mixtures of organic solvents like ethanol, methanol, or acetone (B3395972) are frequently employed. foodandnutritionresearch.net These solvents are effective in extracting phenolic compounds, including flavonoids and phenolic acids. foodandnutritionresearch.net

Following extraction, purification techniques are necessary to obtain pure this compound. Chromatographic fractionation, often monitored by bioassays, is a standard approach for separating active components from complex plant extracts. d-nb.infoacs.orgnih.govacs.orgresearchgate.netresearchgate.netthieme-connect.com Techniques such as thin-layer chromatography (TLC), high-pressure liquid chromatography (HPLC), droplet countercurrent chromatography (DCCC), high-speed countercurrent chromatography (HSCCC), and semi-preparative HPLC are utilized for the separation and purification of active constituents. d-nb.info

The selection of appropriate solvents and extraction methods is critical for maximizing the yield and purity of this compound isolated from its natural plant sources.

| Plant Source | Plant Part (if specified) | Extraction Solvent(s) Mentioned |

| Derris robusta | Herbs | Not explicitly detailed in search results for extraction solvent |

| Tephrosia toxicaria | Stems | Ethyl acetate, Methanol (initial extract) |

| Amorpha fruticosa | Fruits, Stems, Leaves | Methanol (initial extract), n-hexane (partitioning), Dichloromethane-methanol extract |

| Millettia caerulea | Fruits | Methanol (initial extract), Chloroform (partitioning) |

| Sarcolobus globosus | Not specified | Diethyl ether |

Detailed Research Findings:

Research on Tephrosia toxicaria involved the isolation of this compound from an ethyl acetate-soluble extract of the stems. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This process utilized bioassay-guided chromatographic fractionation, monitored by the induction of quinone reductase in cultured Hepa 1c1c7 mouse hepatoma cells. acs.orgnih.govacs.orgresearchgate.netresearchgate.net

From Amorpha fruticosa, this compound was isolated through bioassay-guided fractionation of the n-hexane-soluble fraction obtained from a methanol extract. nih.govdiscovery.csiro.auchemfaces.com This indicates a multi-step solvent extraction and partitioning process.

Chromatographic Fractionation Strategies

Chromatographic fractionation is a key methodology employed in the isolation of this compound from complex plant extracts. This process separates components of a mixture based on differences in their physical or chemical characteristics as they move through a stationary phase guided by a mobile phase. libretexts.org Various chromatographic approaches can be utilized, including column chromatography, which involves a stationary phase packed within a tube. libretexts.org

In the isolation of compounds from Tephrosia toxicaria, chromatographic fractionation of an ethyl acetate-soluble extract of the stems was performed. bocsci.comnih.govacs.org This process, monitored by a bioassay, led to the isolation of several compounds, including this compound. bocsci.comnih.govacs.org Different types of solid-phase supporting materials such as silica (B1680970), alumina, ion-exchange resins, polyamide, reversed-phase silica gel, and size-exclusion gels can be used in column chromatography for separating active constituents from plant extracts. d-nb.info Analytical techniques like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) are also used to determine optimal solvent systems for separating components within fractions. d-nb.info

Bioassay-Guided Isolation Procedures

Bioassay-guided isolation is a strategy that utilizes biological activity to direct the fractionation and purification of compounds from natural sources. d-nb.infolums.ac.irjbarbiomed.com This approach is particularly useful for isolating bioactive compounds, even when they are present in small quantities within complex mixtures. d-nb.info The process involves testing fractions of a plant extract for a specific biological activity and then further fractionating the active fractions, repeating the process until pure, active compounds are obtained. d-nb.infolums.ac.ir

In the context of isolating this compound and other compounds from Tephrosia toxicaria, a bioassay based on the induction of quinone reductase (QR) in cultured Hepa 1c1c7 mouse hepatoma cells was used to monitor the chromatographic fractionation. bocsci.comnih.govacs.orgchemfaces.comresearchgate.net This bioassay helped guide the isolation process by identifying fractions that contained compounds exhibiting the desired biological activity. bocsci.comnih.govacs.org This systematic approach, combining bioassays with chromatographic techniques, has been instrumental in the discovery of various potential cancer chemopreventive agents from plants. d-nb.info Another study on Amorpha fruticosa also utilized bioassay-guided fractionation, specifically monitoring for NF-κB inhibitory activity, which led to the isolation of this compound among other active compounds. nih.gov

Here is a table summarizing some plant sources from which this compound has been isolated:

| Plant Species | Part Used | Reference |

| Tephrosia toxicaria | Stems | bocsci.comnih.govacs.org |

| Tephrosia villosa | Not specified | vulcanchem.com |

| Derris robusta | Herbs | bocsci.com |

| Amorpha fruticosa | Not specified | nih.gov |

Here is a table illustrating the compounds isolated alongside this compound from Tephrosia toxicaria using bioassay-guided chromatographic fractionation:

| Compound Name | Activity (in QR induction assay) | Reference |

| (2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone | Active | bocsci.comnih.govacs.org |

| 4',5'-dihydro-11,5'-dihydroxy-4'-methoxytephrosin | Active | bocsci.comnih.govacs.org |

| Isoliquiritigenin | Active | bocsci.comnih.govacs.orgchemfaces.com |

| Genistein | Active | bocsci.comnih.govacs.orgchemfaces.com |

| Chrysoeriol | Active | bocsci.comnih.govacs.orgchemfaces.com |

| alpha-Toxicarol | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Sumatrol | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| 6a,12a-dehydro-alpha-toxicarol | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| This compound | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Obovatin | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Marmesin | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Lupenone | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Benzyl benzoate | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

| Benzyl trans-cinnamate | Inactive | bocsci.comnih.govacs.orgchemfaces.com |

Note: While this compound was isolated using a bioassay-guided approach in the Tephrosia toxicaria study, it was found to be inactive in the specific quinone reductase induction assay used. bocsci.comnih.govacs.orgchemfaces.com In the Amorpha fruticosa study, however, it showed significant NF-κB inhibitory activity. nih.gov

Biosynthetic Pathways of 11 Hydroxytephrosin

Overview of Rotenoid Biosynthesis in Plants

The journey to 11-Hydroxytephrosin begins with the general biosynthetic pathway of rotenoids, which itself is a specialized branch of the well-established flavonoid pathway. Flavonoids are a diverse group of plant secondary metabolites synthesized from precursors derived from the shikimate and acetate-malonate pathways.

The biosynthesis of the core rotenoid structure is initiated from the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form a chalcone intermediate.

Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI) and a series of hydroxylations, methylations, and cyclizations, lead to the formation of the characteristic five-ring rotenoid skeleton. Key intermediates in this pathway include isoflavones, which undergo a critical aryl migration step to form the rotenoid core. The formation of the complete rotenoid structure is a complex process involving multiple enzymes that guide the molecule through its various transformations.

Enzymatic Transformations and Precursor Metabolites

The biosynthesis of this compound involves a series of specific enzymatic reactions acting upon key precursor metabolites. While the complete enzymatic cascade for this specific compound is a subject of ongoing research, the key transformations can be inferred from our understanding of rotenoid and steroid biosynthesis.

The immediate precursor to this compound is likely the rotenoid tephrosin (B192491). The crucial enzymatic transformation is the introduction of a hydroxyl group at the 11a-position of the tephrosin molecule. This type of reaction, known as hydroxylation, is most commonly catalyzed by a large and diverse family of enzymes called cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govmdpi.com These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing agent, typically NADPH, to insert one atom of oxygen into a substrate, with the other oxygen atom being reduced to water. nih.gov

In the context of this compound biosynthesis, a specific cytochrome P450 enzyme is proposed to recognize tephrosin as its substrate and catalyze its hydroxylation at the sterically accessible C-11a position. The reaction can be generalized as follows:

Tephrosin + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

While the specific CYP enzyme responsible for this reaction in the producer organisms has not yet been definitively identified, the mechanism is well-established in the biosynthesis of other natural products, such as steroids. mdpi.comnih.gov For instance, the 11β-hydroxylation of steroids is a critical step in the synthesis of corticosteroids, and this reaction is catalyzed by cytochrome P450 enzymes like CYP11B1 and CYP11B2. mdpi.com This provides a strong biochemical precedent for the proposed enzymatic transformation leading to this compound.

The primary precursor metabolites for the biosynthesis of this compound are summarized in the table below:

| Precursor Metabolite | Role in Biosynthesis |

| L-Phenylalanine | Initial building block from the shikimate pathway |

| Malonyl-CoA | Provides three two-carbon units from the acetate-malonate pathway |

| 4-Coumaroyl-CoA | Key intermediate formed from L-phenylalanine |

| Chalcone | The first committed intermediate of the flavonoid pathway |

| Isoflavone | A critical intermediate that undergoes aryl migration |

| Tephrosin | The immediate precursor that undergoes hydroxylation |

Proposed Biogenetic Routes for this compound

Based on the foundational knowledge of rotenoid biosynthesis and the principles of enzymatic reactions, a plausible biogenetic route for this compound can be proposed. This proposed pathway highlights the final, crucial step that distinguishes this compound from other rotenoids.

The proposed biogenetic route begins with the fully formed rotenoid, tephrosin. This molecule, already possessing the complete five-ring structure characteristic of rotenoids, serves as the substrate for the final and defining enzymatic reaction.

The key transformation is a regioselective hydroxylation event. A specific cytochrome P450 monooxygenase is hypothesized to bind to tephrosin in its active site. Through the catalytic cycle of the P450 enzyme, an oxygen atom is inserted at the 11a-position of the rotenoid core. This reaction is highly specific, as the enzyme's three-dimensional structure directs the hydroxylation to a particular carbon atom.

The proposed biogenetic route can be summarized in the following steps:

Synthesis of the Rotenoid Core: The plant synthesizes the basic rotenoid skeleton, leading to the formation of tephrosin through the established flavonoid and rotenoid biosynthetic pathways.

Enzymatic Recognition: The enzyme, likely a cytochrome P450 monooxygenase, recognizes and binds to the tephrosin molecule.

Hydroxylation: The enzyme catalyzes the transfer of a hydroxyl group to the 11a-position of tephrosin, resulting in the formation of this compound.

Release of Product: The newly synthesized this compound is released from the enzyme's active site.

This proposed pathway is supported by the well-documented role of cytochrome P450 enzymes in the late-stage modification of natural products, which often involves the addition of functional groups like hydroxyls to a pre-formed molecular scaffold. mdpi.comnih.govmdpi.com The hydroxylation not only adds to the structural diversity of rotenoids but can also significantly impact the biological activity of the molecule. Further research, including the isolation and characterization of the specific enzymes involved, is needed to fully elucidate this elegant biosynthetic process.

Mechanistic Investigations of 11 Hydroxytephrosin S Biological Activities

Modulation of Key Cellular Signaling Pathways

11-Hydroxytephrosin has been identified as an inhibitor of crucial cellular signaling pathways, highlighting its potential as a subject for further investigation in molecular biology and drug discovery. Its inhibitory actions on NF-κB and PDPK1 are central to its observed biological activities.

This compound has been identified as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activity. nih.govacs.orgacs.orgresearchgate.net In studies on phenolic constituents from Amorpha fruticosa, this compound was among the most active compounds in inhibiting NF-κB activation, with a reported IC50 value of 0.19 μM in TNF-α-stimulated HeLa cell-based reporter gene assays. acs.orgacs.orgresearchgate.net NF-κB is a critical transcription factor that governs the expression of a multitude of genes involved in various physiological and pathological processes. nih.gov

The canonical activation of NF-κB involves its translocation to the nucleus, where it binds to specific DNA sequences to initiate gene transcription. nih.gov Research on compounds isolated alongside this compound from Amorpha fruticosa has provided insight into the potential mechanisms of NF-κB inhibition. Specifically, the related compounds tephrosin (B192491), 6a-hydroxy-α-toxicarol, and 6-hydroxy-α-toxicarol were shown to block the NF-κB/DNA binding activity. acs.orgacs.org This action prevents the transcription factor from engaging with its target DNA sequences, thereby inhibiting the expression of downstream genes. While this direct impact on DNA binding was demonstrated for its structural analogs, it provides a likely mechanistic avenue for the observed NF-κB inhibitory activity of this compound.

The inhibition of NF-κB activation and its subsequent DNA binding leads to the suppression of genes regulated by this transcription factor. These target genes are involved in processes such as proliferation (e.g., cyclin D1, COX-2), anti-apoptosis (e.g., Bcl-2, Bcl-xL), and angiogenesis. nih.gov Studies on related compounds from Amorpha fruticosa that demonstrated blockage of NF-κB/DNA binding also confirmed the suppression of NF-κB target gene expression. acs.orgacs.org For instance, another compound from the same plant, amorfrutin A, was found to prevent the TNF-α-induced expression of NF-κB target genes, including those involved in anti-apoptosis (cIAP-1), proliferation (COX-2 and cyclinD1), and invasion (MMP-9). nih.gov

NF-κB plays a crucial role in the regulation of genes that control the immune system, apoptosis, and tissue differentiation. nih.govacs.orgacs.orgresearchgate.net By inhibiting NF-κB, compounds like this compound can interfere with these fundamental cellular processes. The dysregulation of NF-κB is associated with numerous inflammatory diseases and certain types of cancer, making its inhibition a significant area of research. nih.gov The apoptotic process is vital for the normal development and homeostasis of the immune system, and its misregulation can lead to autoimmune diseases or immunodeficiency. bu.edu The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and the expression of some of its anti-apoptotic members, such as Bcl-2 and Bcl-xL, can be induced by NF-κB activation. nih.govnih.gov

Further research has identified this compound as a potential inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDPK1). PDPK1 is a master kinase that plays a significant role in the activation of the PI3K signaling pathway and is implicated in cancer progression and metastasis. This has made it an attractive target for the development of small molecule inhibitors.

Molecular docking and molecular dynamics simulations have been employed to investigate the interaction between this compound and PDPK1. These studies revealed that this compound binds to the ATP-binding pocket of PDPK1. This type of interaction is known as ATP-competitive binding, where the inhibitor competes with ATP for the same binding site on the kinase. The binding of this compound to this pocket prevents the kinase from carrying out its normal function of transferring a phosphate (B84403) group from ATP to its substrate. The simulations showed that this compound forms a stable complex with PDPK1 and interacts with functionally important residues within the ATP-binding site.

Table 1: Inhibitory Activity of Compounds from Amorpha fruticosa on NF-κB Activation

| Compound | IC50 (μM) in TNF-α-stimulated HeLa cells |

|---|---|

| Tephrosin | 0.11 |

| This compound | 0.19 |

| Deguelin | 0.22 |

Data sourced from studies on phenolic constituents of Amorpha fruticosa. acs.orgacs.orgresearchgate.net

Table 2: Predicted Interactions of this compound with PDPK1

| Interaction Type | Key Residues in PDPK1 ATP-Binding Pocket |

|---|---|

| Binding | Functionally significant residues |

| Mechanism | ATP-Competitive |

Based on molecular docking and simulation studies.

3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1) Inhibition

Interaction with Functionally Significant PDPK1 Residues

Recent in silico studies have identified this compound as a potential inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a key enzyme implicated in cancer and inflammatory diseases. nih.gov Molecular docking and dynamic simulations have revealed that this compound preferentially binds to the ATP-binding pocket of PDPK1. nih.gov This interaction is stabilized by the formation of hydrogen bonds and hydrophobic interactions with functionally significant amino acid residues within the active site.

Molecular dynamics simulations spanning 100 nanoseconds have demonstrated the formation of a stable complex between this compound and PDPK1. nih.gov The stability of this complex is further supported by the analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex, which indicate minimal conformational changes and fluctuations upon binding. researchgate.net

The binding affinity of this compound to PDPK1 has been calculated to be significant, with docking scores ranging from -8.6 to -11.6 kcal/mol. nih.gov These values suggest a strong and favorable interaction, positioning this compound as a promising candidate for further investigation as a PDPK1 inhibitor. The binding is characterized as ATP-competitive, meaning it directly competes with the natural substrate of the kinase, thereby inhibiting its activity. nih.gov

Table 1: Interaction of this compound with PDPK1

| Parameter | Finding | Reference |

|---|---|---|

| Binding Site | ATP-binding pocket | nih.gov |

| Binding Affinity (Docking Score) | -8.6 to -11.6 kcal/mol | nih.gov |

| Interaction Type | ATP-competitive | nih.gov |

| Key Interactions | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Complex Stability | Stable complex formation observed in 100 ns molecular dynamics simulations | nih.govresearchgate.net |

Relevance to Cancer Progression and Inflammatory Disorders

The enzyme 3-phosphoinositide-dependent protein kinase 1 (PDPK1) plays a crucial role in cellular signaling pathways that are frequently dysregulated in cancer and inflammatory conditions. nih.gov Its function as a master kinase allows it to activate a number of downstream proteins that are involved in cell growth, proliferation, survival, and metastasis. nih.gov Consequently, inhibiting PDPK1 has emerged as a promising therapeutic strategy for various malignancies and inflammatory disorders. nih.gov

The identification of this compound as a potential PDPK1 inhibitor highlights its therapeutic potential in these disease contexts. nih.gov By binding to the ATP-binding pocket and inhibiting its kinase activity, this compound can disrupt the signaling cascades that contribute to cancer progression and inflammation. nih.gov Computational predictions have indicated that this compound possesses drug-like properties and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov Furthermore, PASS (Prediction of Activity Spectra for Substances) analysis suggests a high probability of anticancer and antineoplastic activity for this compound. nih.gov The progression of human breast cancers to a metastatic state has been linked to DNA damage, a process that can be influenced by cellular signaling pathways regulated by kinases like PDPK1. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory diseases. mdpi.commdpi.com It is a key mediator of the inflammatory response, and its overproduction is associated with chronic inflammation and autoimmune disorders. mdpi.com Inhibition of TNF-α is a well-established therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. mdpi.comdermnetnz.org

This compound has been identified as a potent inhibitor of NF-kappaB (NF-κB), a transcription factor that is a critical downstream target of TNF-α signaling. medchemexpress.com The activation of NF-κB by TNF-α leads to the expression of numerous genes involved in inflammation, immunity, and cell survival. mdpi.commedchemexpress.com By inhibiting NF-κB, this compound can effectively block the inflammatory cascade initiated by TNF-α. This mechanism of action suggests that this compound may have therapeutic potential in the management of TNF-α-mediated inflammatory conditions.

In Vitro Assay Systems for Activity Profiling

HeLa Cell-Based Reporter Gene Assays

HeLa cell-based reporter gene assays are valuable tools for screening and characterizing compounds that modulate specific cellular signaling pathways. nih.govyoutube.com These assays typically involve the use of a reporter gene, such as luciferase, whose expression is driven by a promoter that is responsive to the activation of a particular pathway. alstembio.comnih.gov

In the context of this compound, a HeLa cell-based reporter gene assay could be employed to investigate its inhibitory effect on the NF-κB signaling pathway. medchemexpress.com In such an assay, HeLa cells would be engineered to contain a luciferase reporter gene under the control of an NF-κB-responsive promoter. Upon stimulation with an activator of the pathway, such as TNF-α, the NF-κB pathway would be activated, leading to the expression of luciferase. The inhibitory activity of this compound could then be quantified by measuring the reduction in luciferase activity in the presence of the compound. This type of assay provides a quantitative measure of the compound's potency in a cellular context.

Mouse Hepatoma Cell Assays (e.g., Hepa 1c1c7)

Mouse hepatoma cell lines, such as Hepa 1c1c7, are widely used in toxicology and cancer research. hsanmartino.itfishersci.comcellosaurus.org These cells are derived from a mouse liver tumor and are known to express a range of metabolic enzymes, making them a relevant model for studying the effects of compounds on liver cells. hsanmartino.itresearchgate.net The Hepa 1c1c7 cell line, in particular, is responsive to inducers of chemoprotective enzymes. nih.gov

While specific studies on the use of Hepa 1c1c7 cells to evaluate this compound are not prevalent in the provided search results, these cells represent a suitable in vitro system for assessing its biological activities. For instance, they could be used to investigate the compound's effects on cell viability, proliferation, and the induction of apoptosis. Given that the liver is a primary site of drug metabolism, using a hepatoma cell line like Hepa 1c1c7 can provide valuable insights into the potential hepatotoxicity or chemopreventive properties of this compound.

Cytotoxicity Evaluation in Specific Cell Lines (e.g., MDA-MB-231)

The MDA-MB-231 cell line is a well-characterized model of triple-negative breast cancer, an aggressive subtype of the disease. walshmedicalmedia.commdpi.comnih.gov Evaluating the cytotoxicity of a compound in this cell line is a standard approach to assess its potential as an anticancer agent. nih.govresearchgate.net

Although specific data on the cytotoxicity of this compound in MDA-MB-231 cells is not detailed in the search results, the identification of this compound as a PDPK1 inhibitor strongly suggests it may exhibit cytotoxic effects in cancer cell lines that are dependent on the PI3K/AKT/PDPK1 signaling pathway for their survival and proliferation. nih.gov A standard cytotoxicity assay, such as the MTT assay, could be used to determine the half-maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells. walshmedicalmedia.commdpi.com Such an evaluation would provide critical information about its potency and selectivity against this aggressive form of breast cancer.

Structural Modification and Structure Activity Relationship Sar Studies of 11 Hydroxytephrosin

Design and Synthesis of 11-Hydroxytephrosin Derivatives

The design and synthesis of derivatives of this compound, a member of the rotenoid class of compounds, are often guided by the established chemistry of flavonoids and isoflavonoids. While specific synthetic routes for a wide range of this compound derivatives are not extensively detailed in publicly available literature, general strategies for modifying the rotenoid scaffold can be inferred from studies on related compounds.

Synthetic efforts for creating new rotenoid analogues often involve multi-step reaction sequences. For instance, the synthesis of novel pyrrolopyrazine derivatives has been achieved through efficient one-pot, three-step reactions, yielding a variety of derivatives for biological evaluation. nih.gov Similarly, the synthesis of other heterocyclic compounds as potential kinase inhibitors has been accomplished through direct reactions of starting materials like ninhydrin (B49086) with imidazo (B10784944) derivatives. pensoft.net The synthesis of flavone (B191248) and aurone (B1235358) derivatives, which share biosynthetic precursors with rotenoids, frequently relies on the oxidative cyclization of o-hydroxychalcones. mdpi.com

Modifications to the core structure of natural products are a common strategy to enhance their biological activities. For example, in the case of andrographolide, a diterpenoid lactone, modifications at various positions have been explored to improve its anticancer effects. mdpi.com For flavonoids like luteolin, derivatization of hydroxyl groups through acylation has been shown to improve solubility and bioavailability. frontiersin.org These general principles of natural product modification, including the introduction of different functional groups and the alteration of substitution patterns, can be applied to the design of novel this compound derivatives to explore their therapeutic potential.

Elucidation of Structural Features Governing Biological Potency

The biological activity of flavonoids and related compounds, including rotenoids like this compound, is intimately linked to their structural features. Understanding these relationships is key to designing more potent and selective therapeutic agents.

The core structure of flavonoids, consisting of two aromatic rings (A and B) linked by a heterocyclic C ring, is a key determinant of their biological activity. nih.gov For rotenoids, the specific arrangement of the fused ring system and the nature and position of substituents are critical. While specific SAR studies on a broad panel of this compound derivatives are not widely reported, general principles from related compounds can provide insights. For instance, in a study of various flavonoids as BACE1 inhibitors, the core fragment, which for this compound is the rotenoid scaffold, was identified as a crucial element for activity. nih.gov

The substitution pattern on the aromatic rings significantly influences biological potency. For example, in a series of hydroxy substituted amino chalcones designed as tyrosinase inhibitors, the position and nature of the substituents were found to be critical for their inhibitory activity. nih.gov Similarly, for certain flavonoids, the presence and methylation pattern of hydroxyl groups on the A and B rings have been shown to be important for their inhibitory activity against enzymes like BACE1. nih.gov The presence of the 11-hydroxyl group in this compound is a distinguishing feature that likely plays a significant role in its biological interactions.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules like this compound. These in silico techniques allow for the rapid assessment of large numbers of compounds, guiding the design and synthesis of more potent and selective inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations have been instrumental in identifying its potential as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a significant target in cancer therapy. researchgate.netnih.gov

In a virtual screening study, this compound was identified from a database of Indian phytoconstituents and docked into the ATP-binding pocket of PDPK1. researchgate.net The docking analysis revealed that this compound exhibits a high binding affinity for PDPK1, with favorable docking scores. researchgate.net These simulations showed that this compound preferentially binds to the ATP-binding pocket of PDPK1, interacting with key functional residues within the active site. researchgate.netnih.gov The interactions observed in the docked complex provide a structural basis for its inhibitory activity, suggesting an ATP-competitive mechanism of inhibition. nih.govresearchgate.net

Molecular dynamics (MD) simulations are used to study the conformational dynamics and stability of biomolecular complexes over time. For the this compound-PDPK1 complex, MD simulations were performed for 100 nanoseconds to assess the stability of the docked pose. researchgate.netnih.gov

The results of the MD simulations revealed that the complex formed between PDPK1 and this compound is stable. nih.govresearchgate.net The simulations provided insights into the dynamic behavior of the complex, showing how the ligand remains bound within the active site and how the protein structure adapts to the presence of the inhibitor. This conformational stability is a key indicator of a potentially effective inhibitor.

The prediction of binding affinities is a critical component of computational drug design, helping to rank potential inhibitors. For this compound, the binding affinity for PDPK1 was calculated based on the docking scores, which indicated a strong interaction. researchgate.net The stability of the complex, as predicted by molecular dynamics simulations, further supports the potential of this compound as a PDPK1 inhibitor. researchgate.netnih.gov The combination of favorable binding affinity and a stable complex suggests that this compound can effectively bind to and inhibit the activity of PDPK1. nih.govresearchgate.net

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The identification of this compound as a potential PDPK1 inhibitor was the result of a systematic virtual screening of natural compounds from the IMPPAT database. researchgate.netnih.gov

The screening process involved filtering compounds based on Lipinski's rule of five, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and PAINS (Pan-Assay Interference Compounds) filters. nih.govresearchgate.net This initial filtering was followed by molecular docking to assess the binding affinities of the remaining compounds for PDPK1. researchgate.net Through this multi-step in silico screening process, this compound emerged as a promising lead compound for the development of novel anticancer agents targeting PDPK1. nih.govresearchgate.net

Q & A

Q. How should researchers address potential biases in interpreting this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.